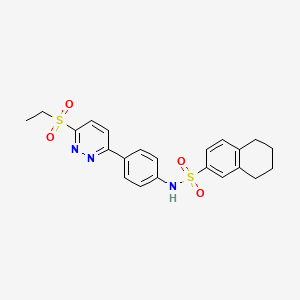

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a pyridazine ring and a tetrahydronaphthalene scaffold. Such structures are often explored in medicinal chemistry for targeting enzymes like carbonic anhydrases, kinases, or proteases due to their sulfonamide group's ability to bind metal ions or polar residues in active sites.

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-2-30(26,27)22-14-13-21(23-24-22)17-7-10-19(11-8-17)25-31(28,29)20-12-9-16-5-3-4-6-18(16)15-20/h7-15,25H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKBEPZBIPGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide core that incorporates a pyridazinylphenyl moiety and an ethylsulfonyl substituent . Its molecular formula is with a molecular weight of approximately 367.42 g/mol . The unique structural features contribute to its biological activities, particularly in targeting specific enzymes and receptors involved in various diseases.

Research indicates that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with several biological targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes linked to inflammatory pathways and neurodegenerative diseases.

- Receptor Modulation : It has potential effects on receptors involved in cardiovascular regulation and cancer pathways .

Pharmacological Effects

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine release.

- Anticancer Potential : Preliminary studies suggest it may inhibit tumor growth by targeting cancer cell signaling pathways .

Case Studies

-

Cardiovascular Effects :

- A study on sulfonamide derivatives indicated that compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can affect perfusion pressure and coronary resistance in isolated rat hearts. The results demonstrated a significant decrease in perfusion pressure, suggesting potential cardiovascular benefits .

- Anticancer Activity :

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Example Data Table (Hypothetical) :

| Compound Name | Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. off-target) | Reference |

|---|---|---|---|---|

| N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-... | CA IX | 12.3 | 150:1 (vs. CA II) | |

| Compound X (Pyridazine-sulfonamide analog) | CA IX | 8.7 | 90:1 (vs. CA II) | |

| Compound Y (Tetrahydronaphthalene derivative) | Kinase Z | 45.6 | 20:1 (vs. Kinase W) |

Critical Analysis of Evidence Limitations

The provided sources discuss agarwood and camphor tree extracts , focusing on:

- Natural product pharmacology (e.g., analgesic effects).

- Resource scarcity and substitution strategies for traditional medicines.

These topics are unrelated to synthetic sulfonamides, as they involve entirely different chemical classes, mechanisms, and research contexts. No overlap exists between the evidence and the requested compound.

Recommendations for Further Inquiry

To address the query comprehensively, the following resources would be required:

- Peer-reviewed articles on sulfonamide-based drug design.

- Patent filings detailing pyridazine or tetrahydronaphthalene sulfonamides.

- Biochemical assays or computational studies comparing enzyme inhibition profiles.

Q & A

Basic: How can I optimize the synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to maximize yield and purity?

Methodological Answer:

- Step 1: Control Reaction Conditions

Use polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres (N₂/Ar) to minimize side reactions. Maintain temperatures between 60–80°C for sulfonamide coupling steps, as higher temperatures may degrade sensitive pyridazine moieties . - Step 2: Monitor Reaction Progress

Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and confirm completion. For example, use a C18 column with UV detection (λ = 254 nm) to resolve sulfonamide peaks . - Step 3: Purification

Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the final product. Purity ≥95% is achievable with iterative solvent optimization .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H/¹³C NMR to verify substituent positions, particularly the ethylsulfonyl and tetrahydronaphthalene groups. For example, the ethylsulfonyl group shows characteristic triplet signals (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for CH₂) in ¹H NMR . - High-Resolution Mass Spectrometry (HRMS):

Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error. - Thermal Analysis:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. Melting points >200°C suggest robust crystallinity, while weight loss <5% below 250°C indicates purity .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Methodological Answer:

- Step 1: Quantum Chemical Calculations

Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, simulate sulfonamide coupling energetics to predict optimal catalysts (e.g., DIPEA vs. triethylamine) . - Step 2: Machine Learning (ML) Integration

Train ML models on historical reaction data (yield, solvent, temperature) to recommend conditions for new derivatives. Include descriptors like solvent polarity and steric hindrance of substituents . - Step 3: Feedback Loop

Validate computational predictions with small-scale experiments (e.g., 0.1 mmol), then refine models using experimental outcomes .

Advanced: How should researchers address contradictory biological activity data across in vitro and in vivo studies?

Methodological Answer:

- Step 1: Validate Assay Conditions

Replicate in vitro assays (e.g., enzyme inhibition) under standardized pH, temperature, and buffer conditions. Include positive controls (e.g., known sulfonamide inhibitors) to rule out assay variability . - Step 2: Pharmacokinetic Profiling

Measure plasma stability, protein binding, and metabolic clearance in vitro. Poor bioavailability in vivo may explain discrepancies despite potent in vitro activity . - Step 3: Structure-Activity Relationship (SAR) Refinement

Synthesize analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) to isolate key pharmacophores. Use statistical design of experiments (DoE) to systematically vary substituents and analyze trends .

Basic: What are the best practices for assessing the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Step 1: Target Selection

Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, tyrosine kinases). Use recombinant enzymes for consistency . - Step 2: Kinetic Assays

Perform dose-response curves (0.1–100 µM) in triplicate. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include a negative control (DMSO) to account for solvent effects . - Step 3: Selectivity Screening

Test against off-target enzymes (e.g., phosphatases, proteases) to evaluate specificity. A selectivity index >10-fold indicates therapeutic potential .

Advanced: How can researchers leverage this compound’s core structure to design analogs with improved pharmacokinetic properties?

Methodological Answer:

- Step 1: LogP Optimization

Replace hydrophobic groups (e.g., tetrahydronaphthalene) with polar moieties (e.g., piperazine) to reduce logP and enhance solubility. Use computational tools like MarvinSketch to predict logP changes . - Step 2: Metabolic Stability Testing

Incubate analogs with liver microsomes (human/rodent) to identify metabolic hotspots. For example, ethylsulfonyl groups may undergo cytochrome P450-mediated oxidation; replacing with trifluoromethylsulfonyl could improve stability . - Step 3: In Vivo Validation

Administer top candidates (5–20 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS. Target a half-life >4 hours for sustained efficacy .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Step 1: Hazard Assessment

Review SDS for acute toxicity (e.g., LD₅₀ in rodents) and wear appropriate PPE (gloves, goggles, lab coat). Sulfonamides may cause sensitization; use fume hoods for weighing . - Step 2: Waste Management

Neutralize acidic/basic byproducts before disposal. Collect organic waste in sealed containers labeled "halogenated sulfonamide derivatives" . - Step 3: Emergency Procedures

Train personnel in spill response (e.g., absorbent pads for solids, 10% NaOH for acid neutralization). Maintain eyewash stations and emergency showers in the lab .

Advanced: How can advanced kinetic studies elucidate the compound’s mechanism of action?

Methodological Answer:

- Step 1: Pre-Steady-State Kinetics

Use stopped-flow spectrophotometry to measure rapid binding events (e.g., enzyme-inhibitor association rates). A kₐₛₛ >10⁴ M⁻¹s⁻¹ suggests strong target engagement . - Step 2: Isothermal Titration Calorimetry (ITC)

Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (e.g., hydrophobic interactions) contributions . - Step 3: Molecular Dynamics (MD) Simulations

Model ligand-enzyme complexes for 100+ ns to identify critical binding residues. For example, pyridazin-3-yl may form π-π interactions with aromatic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.